molecular formula C10H15O3P B14566735 (2-Methoxyphenyl)propan-2-ylphosphinic acid CAS No. 61820-32-4

(2-Methoxyphenyl)propan-2-ylphosphinic acid

Cat. No.: B14566735
CAS No.: 61820-32-4
M. Wt: 214.20 g/mol
InChI Key: GHOAQVAEZOQGNH-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)propan-2-ylphosphinic acid: is an organophosphorus compound with the molecular formula C10H15O3P . This compound is characterized by the presence of a phosphinic acid group attached to a (2-methoxyphenyl)propan-2-yl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)propan-2-ylphosphinic acid typically involves the reaction of (2-methoxyphenyl)propan-2-yl chloride with a phosphinic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)propan-2-ylphosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)propan-2-ylphosphinic acid involves its interaction with molecular targets such as enzymes. The phosphinic acid group can mimic the transition state of enzyme substrates, leading to enzyme inhibition. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison: (2-Methoxyphenyl)propan-2-ylphosphinic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of enzyme inhibition and its use as a ligand in catalysis .

Properties

CAS No.

61820-32-4

Molecular Formula

C10H15O3P

Molecular Weight

214.20 g/mol

IUPAC Name

(2-methoxyphenyl)-propan-2-ylphosphinic acid

InChI

InChI=1S/C10H15O3P/c1-8(2)14(11,12)10-7-5-4-6-9(10)13-3/h4-8H,1-3H3,(H,11,12)

InChI Key

GHOAQVAEZOQGNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C1=CC=CC=C1OC)O

Origin of Product

United States

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